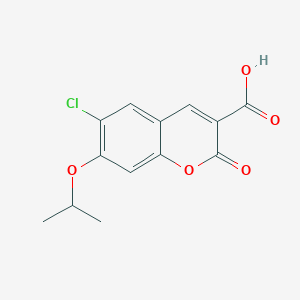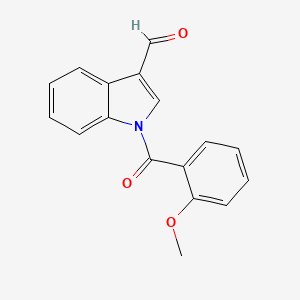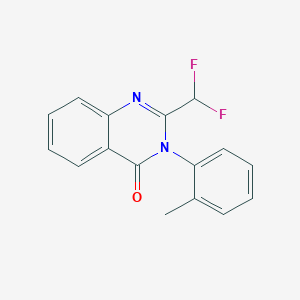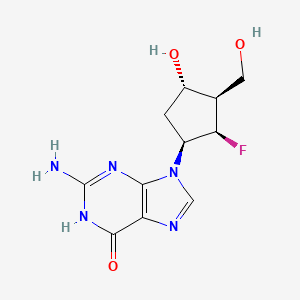![molecular formula C20H16N2 B11843846 3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine is a complex organic compound that features a biphenyl group attached to a pyrrolo[2,3-c]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the biphenyl and pyrrolo[2,3-c]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, as a PD-1/PD-L1 inhibitor, it binds to the PD-L1 protein, preventing its interaction with PD-1 on T-cells . This blockade reinvigorates T-cell function, leading to enhanced antitumor immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-biphenyl: Another biphenyl derivative with similar inhibitory properties.
2-Cyano-3-biphenyl: Known for its role in inhibiting protein-protein interactions.
2-Methyl-3-(thiophen-3-yl)benzyl: A biphenyl derivative with unique electronic properties.
Uniqueness
3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural features that allow it to effectively inhibit the PD-1/PD-L1 interaction. Its biphenyl core provides a stable scaffold, while the pyrrolo[2,3-c]pyridine moiety enhances its binding affinity and specificity for the target proteins.
Eigenschaften
Molekularformel |
C20H16N2 |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
3-[(4-phenylphenyl)methyl]-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C20H16N2/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)12-18-13-22-20-14-21-11-10-19(18)20/h1-11,13-14,22H,12H2 |
InChI-Schlüssel |
YYYDIHJDTHUQBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=CNC4=C3C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine](/img/structure/B11843766.png)
![3,7-dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11843769.png)

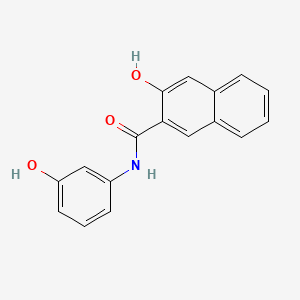

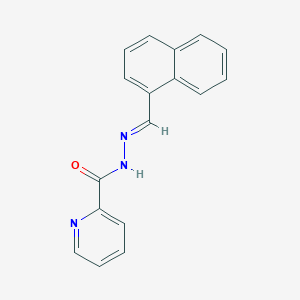
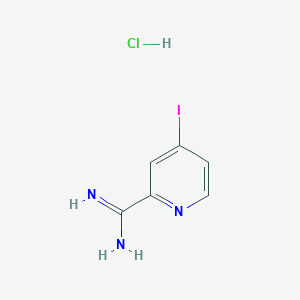

![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
